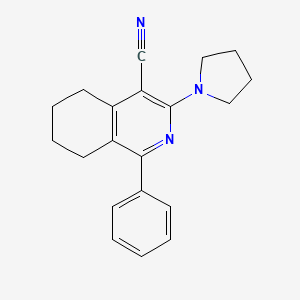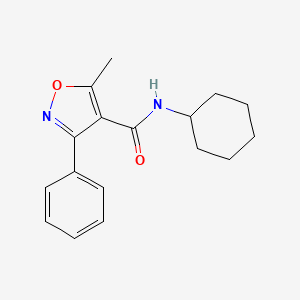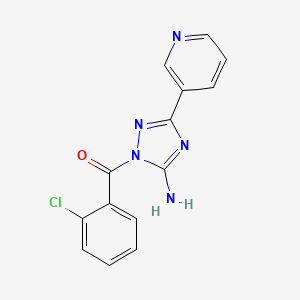![molecular formula C17H16N2O3 B5883779 N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide, also known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CDMB is a small molecule that has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
作用機序
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide exerts its effects by modulating the activity of various proteins, including protein kinases, ion channels, and neurotransmitter receptors. This compound binds to the active site of these proteins and inhibits their activity, leading to the inhibition of cell growth, modulation of ion channel activity, and modulation of neurotransmitter receptor activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, modulation of ion channel activity, and modulation of neurotransmitter receptor activity. This compound has also been shown to induce apoptosis in cancer cells and modulate the activity of various signaling pathways, including the MAPK and PI3K pathways.
実験室実験の利点と制限
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields of research. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide, including the development of more potent and selective inhibitors of protein kinases and ion channels, the investigation of the potential therapeutic applications of this compound in various diseases, and the elucidation of the mechanisms underlying the biochemical and physiological effects of this compound. Additionally, the development of novel synthetic methods for this compound and the optimization of its pharmacokinetic properties are also important directions for future research.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully elucidate its potential applications and mechanisms of action.
合成法
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide can be synthesized using various methods, including the reaction between 3,5-dimethoxybenzoic acid and 4-(chloromethyl)benzonitrile in the presence of a base, such as potassium carbonate. Another method involves the reaction between 3,5-dimethoxybenzoyl chloride and 4-(aminomethyl)benzonitrile in the presence of a base, such as triethylamine. The synthesized this compound can be purified using column chromatography or recrystallization methods.
科学的研究の応用
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential applications in various fields of research, including cancer therapy, neuroscience, and drug discovery. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of protein kinases. In neuroscience, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can lead to the development of novel drugs for neurological disorders. In drug discovery, this compound has been used as a lead compound to develop more potent and selective inhibitors of protein kinases and ion channels.
特性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-9-13(10-16(11-15)22-2)17(20)19-14-5-3-12(4-6-14)7-8-18/h3-6,9-11H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVITRLBHYZFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CC#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5883697.png)



![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5883726.png)

![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5883729.png)
![N'-{[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5883736.png)



![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5883771.png)

![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)